2-(Methylsulfanyl)cyclooctan-1-one
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Overview
Description
2-(Methylsulfanyl)cyclooctan-1-one is an organic compound belonging to the class of cycloalkanes It features a cyclooctane ring with a methylsulfanyl group attached to the second carbon and a ketone functional group on the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)cyclooctan-1-one typically involves the cyclization of linear precursors or the functionalization of existing cyclooctane derivatives. One common method involves the reaction of cyclooctanone with methylthiol in the presence of a base, such as sodium hydride, to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are fine-tuned to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclooctanones.
Scientific Research Applications
2-(Methylsulfanyl)cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, while the ketone group can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
2-(Methylsulfanyl)cyclohexanone: Smaller ring size, leading to different steric and electronic properties.
2-(Methylsulfanyl)cyclododecanone: Larger ring size, affecting its conformational flexibility and reactivity.
Properties
IUPAC Name |
2-methylsulfanylcyclooctan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OS/c1-11-9-7-5-3-2-4-6-8(9)10/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUNKCCCGUUIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509475 |
Source
|
Record name | 2-(Methylsulfanyl)cyclooctan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52190-37-1 |
Source
|
Record name | 2-(Methylsulfanyl)cyclooctan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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